molecular formula C11H10F3N3 B1596883 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 63156-74-1

1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B1596883
CAS RN: 63156-74-1
M. Wt: 241.21 g/mol
InChI Key: KCCKFLAAEZFOPE-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (MPTP) is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopamine-producing neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons.

Scientific Research Applications

Synthesis and Characterization

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine serves as a foundational chemical structure for the synthesis and characterization of various pyrazole derivatives. These derivatives have been explored for their antitumor, antifungal, and antibacterial activities. One study demonstrates the synthesis, characterization, and bioactivity assessment of pyrazole derivatives, highlighting their potential in pharmacology and materials science. The compounds were characterized using a combination of spectroscopic techniques and crystallography, confirming their complex structures and biological potential against breast cancer and microbial infections (Titi et al., 2020).

Antimicrobial and Cytotoxic Activity

The chemical scaffold of 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is instrumental in creating novel compounds with significant antimicrobial and cytotoxic properties. Research into azetidine-2-one derivatives of 1H-benzimidazole, which share a similar core structure, revealed compounds with potent antibacterial and cytotoxic activities, showcasing the versatility of this chemical framework in developing new therapeutic agents (Noolvi et al., 2014).

Polymer Science Applications

In polymer science, derivatives of 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been used to quench excess reactants and remove known impurities from crude reaction products. This application is crucial for the solution-phase synthesis of various chemical compounds, including ureas, thioureas, sulfonamides, amides, and pyrazoles, facilitating the rapid and parallel purification of these substances (R. J. C. and J. C. Hodges, 1997).

Anticancer Agents

The structure of 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a key component in synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds have shown promising bioactivity against a range of cancer cell lines, including lung, breast, prostate, and cervical cancer cells, highlighting their potential as anticancer agents (Chavva et al., 2013).

Materials Science and Corrosion Inhibition

This compound also plays a role in materials science, where its derivatives are used as corrosion inhibitors. Studies have shown that certain heterocyclic derivatives based on the 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine structure can effectively inhibit corrosion on C-steel surfaces in acidic environments. These findings open new avenues for developing advanced materials with enhanced durability and resistance to degradation (Abdel Hameed et al., 2020).

properties

IUPAC Name

2-methyl-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-17-10(15)8(7-5-3-2-4-6-7)9(16-17)11(12,13)14/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCKFLAAEZFOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372398
Record name 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

CAS RN

63156-74-1
Record name 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63156-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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